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methylthiophene-2-carboxylate

Cat. No.: B1429287 Get Quote

For researchers, scientists, and drug development professionals, the thiophene scaffold

represents a privileged structure in the design of potent and selective kinase inhibitors. Its

inherent physicochemical properties and synthetic tractability have led to the development of a

multitude of analogs targeting various kinases implicated in diseases ranging from cancer to

inflammatory disorders. This guide provides an in-depth, objective comparison of the kinase

inhibition profiles of prominent thiophene analogs, supported by experimental data and detailed

methodologies, to aid in the rational design and selection of compounds for further

investigation.

The Thiophene Scaffold: A Versatile Core for Kinase
Inhibition
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as

an excellent bioisostere for phenyl rings in drug design. This substitution can enhance

metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of

a molecule.[1] In the context of kinase inhibition, the thiophene core is frequently observed in

ATP-competitive inhibitors, where its planar structure can engage in crucial interactions within

the ATP-binding pocket of various kinases. The diverse chemistry of thiophene allows for

substitutions at multiple positions, enabling fine-tuning of potency and selectivity. This guide will

explore the structure-activity relationships (SAR) of key thiophene-based scaffolds, including

thieno[2,3-d]pyrimidines, substituted thiophenes, and benzothiophenes, against a panel of

therapeutically relevant kinases.
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Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities (IC50 values) of representative

thiophene analogs against a selection of key kinases. This data, compiled from various studies,

allows for a cross-scaffold comparison of potency and selectivity.

Table 1: Inhibition of Tyrosine Kinases by Thiophene Analogs

Kinase Target
Thiophene
Analog
Scaffold

Compound
Example

IC50 (nM) Reference

VEGFR-2
Thieno[2,3-

d]pyrimidine
Compound 17f 230 [2]

Fused

Thiophene
Compound 4c 75 [3]

FLT3
Thieno[2,3-

d]pyrimidine
Compound 5 32,435 [4]

EGFR
Trisubstituted

Thiophene
Compound 16e 94.44 [5]

JAK2
Thieno[2,3-

d]pyrimidine
-

49.02% inhibition

at 20 µM
[6]

Table 2: Inhibition of Serine/Threonine Kinases by Thiophene Analogs
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Kinase Target
Thiophene
Analog
Scaffold

Compound
Example

IC50/Ki (nM) Reference

p38α MAPK
Tetra-substituted

Thiophene
Compound 2 Ki = 600 [7]

Bicyclic

Heterocycle
Compound 21 - [8]

Aurora A
Benzothiophene-

3-carboxamide
Compound 36 <1000 [9]

Phenyl

Benzamide
SNS-314 9 [10]

Aurora B
Benzothiophene-

3-carboxamide
Compound 36 <1000 [9]

Phenyl

Benzamide
SNS-314 31 [10]

CDK4

Thieno[2,3-

d]pyrimidin-4-yl

hydrazone

Compound 22 - [11]

AKT
Fused

Thiophene
Compound 4c 4,600 [3]

Understanding the "Why": Structure-Activity
Relationships (SAR)
The observed differences in kinase inhibition profiles can be rationalized by examining the

structure-activity relationships for each class of thiophene analogs.

Thieno[2,3-d]pyrimidines: This scaffold is a particularly successful framework for potent

kinase inhibitors.[12] For VEGFR-2 inhibitors, substitutions at the 4-position of the pyrimidine

ring are critical for activity. For instance, the introduction of an aniline moiety with specific
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substitutions can significantly enhance potency.[2] In the case of FLT3 inhibition, the nature

of the substituent at the 4-position also dictates the inhibitory potential.[4]

Substituted Thiophenes: For p38α MAPK inhibitors, a key structural motif is the presence of

vicinal 4-fluorophenyl and 4-pyridyl rings attached to the thiophene core.[7] This arrangement

allows for crucial interactions within the kinase hinge region and adjacent hydrophobic

pockets. Further substitution on the thiophene ring can be explored to optimize interactions

and improve potency.

Benzothiophenes: In the context of Aurora kinase inhibition, benzothiophene-3-carboxamide

derivatives have emerged as potent scaffolds.[9] The carboxamide linker and the

substitutions on the benzothiophene ring system play a vital role in establishing key

hydrogen bonds and hydrophobic interactions within the ATP-binding site of Aurora kinases.

Key Signaling Pathways Targeted by Thiophene
Analogs
To fully appreciate the biological impact of these inhibitors, it is essential to understand the

signaling pathways in which their target kinases operate.

p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to a variety of

extracellular stimuli, including stress and inflammatory cytokines.[13][14][15][16] Its activation is

mediated by a three-tiered kinase cascade involving MAPKKKs, MKKs (MKK3 and MKK6), and

finally p38 MAPK itself.[13] Once activated, p38 MAPK phosphorylates a range of downstream

substrates, including other kinases and transcription factors, leading to cellular responses such

as inflammation, apoptosis, and cell cycle regulation.[13][16]
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Caption: p38 MAPK signaling cascade.

Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in

regulating mitosis.[17][18][19][20] Aurora A is involved in centrosome maturation and spindle

assembly, while Aurora B is a key component of the chromosomal passenger complex,
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ensuring proper chromosome segregation and cytokinesis.[17][18][20] Dysregulation of Aurora

kinase activity can lead to genomic instability and is frequently observed in cancer.[17]
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Caption: Roles of Aurora kinases in mitosis.

CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of

the cell cycle.[21][22][23][24][25] The activity of CDKs is regulated by their association with

cyclins, which are expressed in a cell cycle-dependent manner.[22][25] Different CDK-cyclin

complexes phosphorylate specific substrates to drive the transitions between different phases
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of the cell cycle.[21][24] Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled

cell proliferation.[22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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